6,8-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
6,8-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chromene core, which is known for its diverse biological activities, and is functionalized with morpholine and thiophene groups, enhancing its chemical reactivity and potential therapeutic properties.
Preparation Methods
The synthesis of 6,8-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, including the formation of the chromene core and subsequent functionalization. The synthetic route may include:
Formation of the Chromene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromene ring.
Functionalization: The introduction of the morpholine and thiophene groups is achieved through nucleophilic substitution reactions. Common reagents used in these steps include morpholine, thiophene derivatives, and suitable coupling agents.
Final Assembly: The final step involves the coupling of the functionalized chromene with the carboxamide group under controlled conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
6,8-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6,8-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6,8-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
6,8-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide can be compared with other similar compounds, such as:
Chromene Derivatives: These compounds share the chromene core and may have similar biological activities but differ in their functional groups and overall structure.
Morpholine-Containing Compounds: These compounds contain the morpholine group and may exhibit similar chemical reactivity and biological properties.
Thiophene Derivatives: These compounds feature the thiophene ring and are known for their diverse applications in chemistry and biology.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H24N2O4S |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
6,8-dimethyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C22H24N2O4S/c1-14-10-15(2)21-16(11-14)18(25)12-19(28-21)22(26)23-13-17(20-4-3-9-29-20)24-5-7-27-8-6-24/h3-4,9-12,17H,5-8,13H2,1-2H3,(H,23,26) |
InChI Key |
RBTQKSISXFOWEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(C3=CC=CS3)N4CCOCC4)C |
Origin of Product |
United States |
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